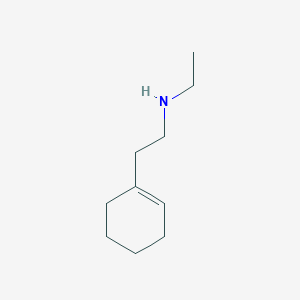

(2-Cyclohex-1-EN-1-ylethyl)ethylamine

説明

(2-Cyclohex-1-EN-1-ylethyl)ethylamine is a chemical compound with the CAS number 356530-87-5 . It is also known by other names such as 1-Cyclohexene-1-ethanamine .

Synthesis Analysis

The synthesis of(2-Cyclohex-1-EN-1-ylethyl)ethylamine can be achieved through various methods. One such method involves starting from cyclohexanone via five chemical transformations . This process features an expeditious synthesis of (2-Cyclohex-1-EN-1-ylethyl)ethylamine in an integrated flow platform with in-line separation and without any intermediate purification . Molecular Structure Analysis

The molecular formula of(2-Cyclohex-1-EN-1-ylethyl)ethylamine is C8H15N . It has a molecular weight of 125.211 Da . The structure of this compound can be viewed as a 2D Mol file or as a computed 3D SD file . Physical And Chemical Properties Analysis

(2-Cyclohex-1-EN-1-ylethyl)ethylamine has a refractive index of n20/D 1.4865 (lit.) and a boiling point of 53-54 °C/2.5 mmHg (lit.) . It has a density of 0.898 g/mL at 25 °C (lit.) .

科学的研究の応用

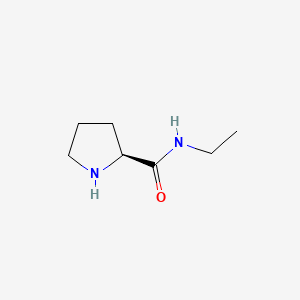

Enamine Chemistry and Synthesis of Lactams

Enamines derived from cyclohexanones or cyclopentanones, when reacted with acrylamide, yield lactams, including condensed 2-piperidones. The process involves treating ethyl 2-(1-pyrrolidinyl)-2-cyclohexene-1-propanoate with primary amines to produce corresponding N-substituted 2-piperidones. This research showcases the utility of enamine chemistry in synthesizing complex organic compounds, including thiolactams and imines, through a series of reactions involving thiation, aminolysis, and reduction (El‐Barbary, Carlsson, & Lawesson, 1982).

Synthesis of Antidepressants

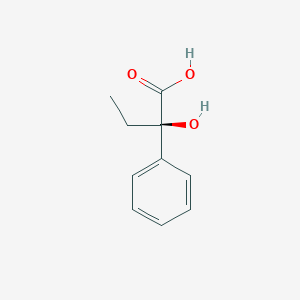

Research into 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives explored their potential as antidepressants. These compounds show the ability to inhibit rat brain imipramine receptor binding and the synaptosomal uptake of norepinephrine and serotonin, with specific 2-phenyl-2-(1-hydroxycyclohexyl)dimethylethylamines showing promising results in rodent models for antidepressant activity (Yardley et al., 1990).

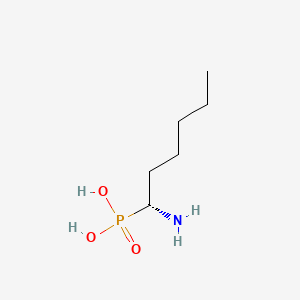

Synthesis from Cyclohex-1-en-1-acetonitrile

The synthesis of 1-cyclohex-1-en-1-ethylamine from cyclohex-1-en-1-acetonitrile was studied, focusing on the effects of reaction temperature, pressure, and time. Optimal conditions led to an 85.3% yield, demonstrating a practical approach to synthesizing this compound under specific conditions (Shu-an, 2005).

Monoamine Oxidase-B Inhibition

Investigations into 2-methylcyclohexylidene-(4-arylthiazol-2-yl)hydrazones revealed their ability to selectively inhibit human monoamine oxidase-B, a target for treating neurological disorders. The study underscores the importance of stereochemistry in enhancing the inhibitory activity of these compounds (Chimenti et al., 2008).

Chemical Capture of NH3

Research found that ethylamine hydrochloride and phenol can form a deep eutectic solvent with low viscosity, showing high capacity for NH3 absorption even at low pressures. This discovery highlights a new avenue for capturing NH3 using deep eutectic solvents (Jiang et al., 2020).

Safety and Hazards

特性

IUPAC Name |

2-(cyclohexen-1-yl)-N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N/c1-2-11-9-8-10-6-4-3-5-7-10/h6,11H,2-5,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAROGWBXHJVFDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCC1=CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90408894 | |

| Record name | (2-CYCLOHEX-1-EN-1-YLETHYL)ETHYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

356530-87-5 | |

| Record name | (2-CYCLOHEX-1-EN-1-YLETHYL)ETHYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2,2-trifluoro-N-[(3R)-pyrrolidin-3-yl]acetamide](/img/structure/B1623931.png)

![{4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol](/img/structure/B1623940.png)

![2-[2-(4-Methoxyphenyl)ethyl]guanidine](/img/structure/B1623948.png)